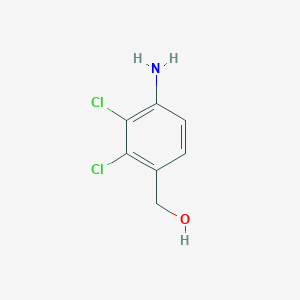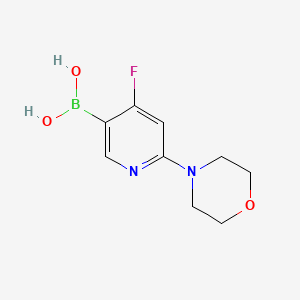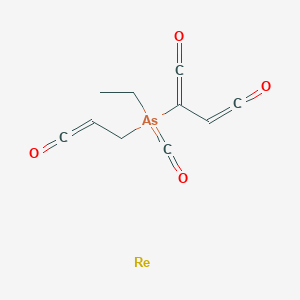
(4-Amino-2,3-dichlorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2,3-dichlorophenyl)methanol is an organic compound with a molecular formula of C7H7Cl2NO This compound is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dichlorophenyl)methanol typically involves the chlorination of phenol derivatives followed by the introduction of an amino group. One common method includes the following steps:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3-dichlorophenol.
Amination: The 2,3-dichlorophenol is then subjected to an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated in industrial reactors with efficient mixing and temperature control.
Continuous Amination: The chlorinated product is continuously fed into reactors where amination occurs using ammonia gas or liquid amines.
Hydroxymethylation: The final step involves hydroxymethylation in large stirred tank reactors, ensuring complete conversion and high yield.
化学反应分析
Types of Reactions
(4-Amino-2,3-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler phenol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: 4-Amino-2,3-dichlorobenzoic acid.
Reduction: 4-Aminophenol.
Substitution: 4-Amino-2,3-dimethoxyphenylmethanol.
科学研究应用
(4-Amino-2,3-dichlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Amino-2,3-dichlorophenyl)methanol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms enhance its lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
4-Aminophenol: Lacks the chlorine atoms and has different chemical properties.
2,3-Dichlorophenol: Lacks the amino and hydroxymethyl groups, making it less versatile.
4-Amino-2,3-dimethoxyphenylmethanol: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness
(4-Amino-2,3-dichlorophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups, along with chlorine atoms, makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
(4-amino-2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3,10H2 |
InChI 键 |
IGNPTWTWUXMAAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)


![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087607.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)

![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
